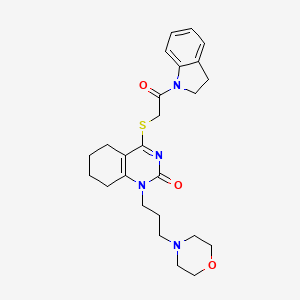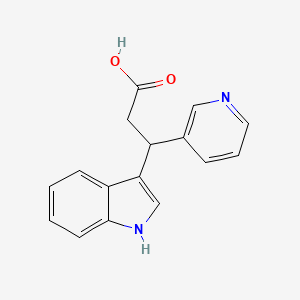
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid” is a compound that contains an indole group and a pyridine group. Indole is a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The compound is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Molecular Structure Analysis
The molecular structure of “3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid” can be analyzed using various computational methods. For example, the conformational space of a similar compound, 1H-Indole-3-Acetic Acid (IAA), was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid” can be inferred from similar compounds. For instance, 1H-Indole-3-propanoic acid has a molecular weight of 189.2105 .
Scientific Research Applications
Multicomponent Synthesis of Benzo[f]indole-4,9-dione Derivatives
- Significance : These derivatives exhibit bioactive moieties (such as indole, pyrrole, and naphthoquinone) and possess antibacterial, anti-inflammatory, antibiotic, cytotoxic, anticancer, and antiviral activities .
Plant Hormone and Tissue Differentiation Regulator
- Function : Beyond its role as a plant hormone, it regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
Anti-HIV-1 Activity
- Derivatives : Novel indole derivatives have been investigated for their anti-HIV-1 potential. These compounds, including those related to 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid, show promise in inhibiting HIV-1 replication .
Synthetic Protocols for Pyrido- and Pyrimido-Indoles
- Application : Researchers have established synthetic protocols using 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid derivatives. These protocols yield pyrido- and pyrimido-indoles with potential biological activities .
Structural Modifications and SAR Studies
- Exploration : Scientists continue to modify the indole-3-pyridinepropionic acid scaffold to enhance its biological properties. Structure-activity relationship (SAR) studies help identify key features for improved drug design .
Safety and Hazards
Future Directions
The future directions for “3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the biological significance of indole derivatives, this compound could potentially be used in the development of new therapeutic agents .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific changes resulting from these interactions would depend on the nature of the target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would likely result in a variety of molecular and cellular effects.
properties
IUPAC Name |
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)8-13(11-4-3-7-17-9-11)14-10-18-15-6-2-1-5-12(14)15/h1-7,9-10,13,18H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYHPUQJZQSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2633891.png)

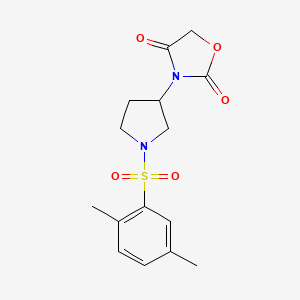
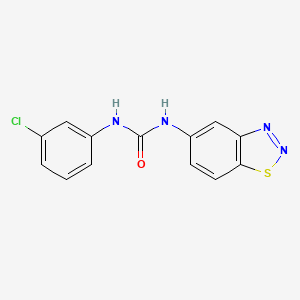

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2633898.png)
![4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2633899.png)
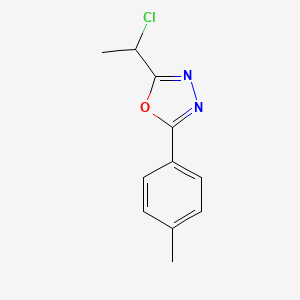
![1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2633903.png)
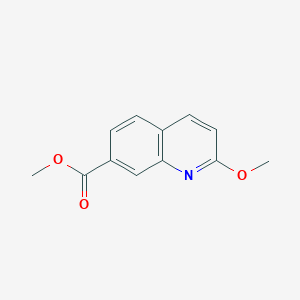

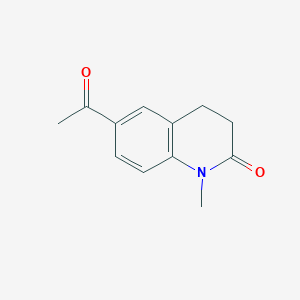
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2633913.png)
